molecular formula C9H18O2 B154476 1,1-Diethoxy-3-methyl-2-butene CAS No. 1740-74-5

1,1-Diethoxy-3-methyl-2-butene

Cat. No. B154476
CAS No.: 1740-74-5
M. Wt: 158.24 g/mol
InChI Key: SFUKGEREDDIOED-UHFFFAOYSA-N
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Patent
US06313322B1

Procedure details

Bull. Soc. Fr. 1965, 1007-1014 discloses the use of phosphoric acid. 3-Methyl-2-butenal is stirred with ethanol, triethyl orthoformate and phosphoric acid at room temperature for 40 hours. The reaction mixture is then taken up in ether, washed with 0.5 N aqueous ammonia and dried over sodium sulfate. Subsequent distillation affords 3-methyl-2-butenal diethyl acetal in a yield of 65%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step Two
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Type
reactant
Reaction Step Two
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reactant
Reaction Step Two
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reactant
Reaction Step Two
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Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.[CH3:6][C:7]([CH3:11])=[CH:8]C=O.C(O)C.[CH:15]([O:22][CH2:23][CH3:24])([O:19][CH2:20][CH3:21])OCC>CCOCC>[CH2:23]([O:22][CH:15]([O:19][CH2:20][CH3:21])[CH:6]=[C:7]([CH3:11])[CH3:8])[CH3:24]

Inputs

Step One
Name
Quantity
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Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
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Type
reactant
Smiles
CC(=CC=O)C
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Type
reactant
Smiles
C(C)O
Name
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Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
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Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
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Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 0.5 N aqueous ammonia
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Subsequent distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C=C(C)C)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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